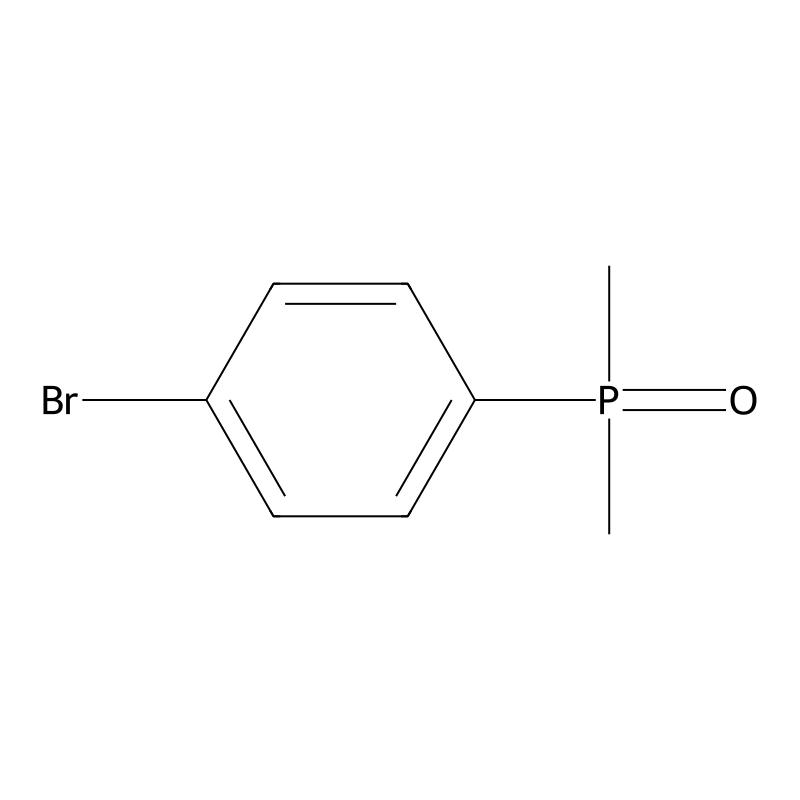(4-Bromophenyl)dimethylphosphine oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Bromophenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylphosphine oxide group. Its molecular formula is C₈H₁₀BrOP, and it has a molecular weight of approximately 233.04 g/mol. The compound is a colorless to pale yellow liquid with a density of about 1.4 g/cm³ and a boiling point of approximately 344.2 °C at 760 mmHg .
The structure of (4-Bromophenyl)dimethylphosphine oxide can be represented as follows:
textBr |C6H4-P(=O)(CH3)2
This compound is notable for its unique phosphine oxide functionality, which imparts distinct chemical properties and reactivity patterns.
Ligand Design in Organometallic Chemistry
Due to its phosphorus atom and lone pair of electrons, (4-Bromophenyl)dimethylphosphine oxide can potentially act as a ligand, binding to transition metals in catalysts. The presence of a bromine group allows for further functionalization for specific applications. Research on its effectiveness as a ligand is scarce, but studies on related dialkylphosphine oxide ligands suggest promise [].
Organic Synthesis as a Reactant
- Nucleophilic Substitution: The phosphorus atom in the phosphine oxide can undergo nucleophilic attack, leading to the substitution of the bromine atom by various nucleophiles.
- Oxidation Reactions: The dimethylphosphine moiety can be oxidized to form more complex phosphoranes.
- Condensation Reactions: This compound can react with carbonyl compounds to form phosphonates or phosphonamide derivatives.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of (4-Bromophenyl)dimethylphosphine oxide typically involves:
- Starting Materials: The synthesis often begins with commercially available bromobenzene and dimethylphosphine oxide.
- Reaction Conditions: The reaction may be conducted under reflux conditions in an inert atmosphere, using solvents such as toluene or dichloromethane.
- Mechanism: A nucleophilic substitution mechanism facilitates the formation of the phosphine oxide from the bromobenzene precursor.
Detailed synthetic procedures are available in specialized literature focusing on organophosphorus chemistry.
(4-Bromophenyl)dimethylphosphine oxide has several applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate in synthesizing other organophosphorus compounds and pharmaceuticals.
- Catalysis: This compound can act as a catalyst in certain organic reactions due to its unique electronic properties.
- Research Tool: It is used in academic and industrial research for studying phosphorus chemistry and developing new materials.
Interaction studies involving (4-Bromophenyl)dimethylphosphine oxide focus on its reactivity with other chemical species. These studies often explore:
- Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its potential applications in synthesis.
- Biochemical Interactions: Investigating how this compound interacts with biological molecules may reveal its potential therapeutic uses.
Such studies are crucial for expanding the understanding of this compound's behavior in different environments.
Several compounds share structural or functional similarities with (4-Bromophenyl)dimethylphosphine oxide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethylphosphine oxide | C₂H₇OP | Simpler structure; basic phosphine oxide |
| Triphenylphosphine | C₁₈H₁₅P | Bulkier; used in coordination chemistry |
| Phenyl(dimethyl)phosphine oxide | C₈H₁₁OP | Similar reactivity; less steric hindrance |
| (4-Chlorophenyl)dimethylphosphine oxide | C₈H₁₀ClOP | Chlorinated analogue; similar applications |
Each of these compounds exhibits unique properties that differentiate them from (4-Bromophenyl)dimethylphosphine oxide, highlighting its distinctive reactivity and potential applications in organic synthesis and catalysis.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








